8-Benzylthio-N-butyl cyclic amp

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

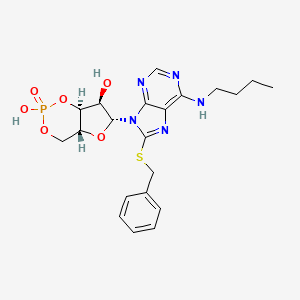

8-Benzylthio-N-butyl cyclic amp, also known as this compound, is a useful research compound. Its molecular formula is C21H26N5O6PS and its molecular weight is 507.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

8-Benzylthio-N-butyl cyclic AMP has been extensively studied for its positive inotropic and chronotropic effects on cardiac tissues. Research indicates that it enhances myocardial contractility and heart rate through the activation of protein kinase A, similar to other cyclic AMP derivatives.

- Inotropic Effects : Studies have demonstrated that 8-BTB-cAMP produces concentration-dependent increases in contractility in guinea pig atrial and ventricular preparations. The compound's potency was found to be greater than that of standard cyclic AMP in some cases, suggesting its potential for therapeutic use in heart failure and other cardiovascular diseases .

- Chronotropic Effects : The compound also exhibits positive chronotropic effects, which are critical for increasing heart rate during physiological stress. The activation of protein kinase A correlates well with these effects, indicating a reliable mechanism of action .

Neurobiology

In neurobiological contexts, cyclic AMP derivatives like 8-BTB-cAMP are being explored for their roles in neuronal signaling and plasticity.

- Regulation of Neuronal Activity : Research has shown that cyclic AMP can influence synaptic transmission and neuronal growth cone dynamics. For example, studies involving bag cell neurons have indicated that cAMP can regulate organelle transport and cytoskeletal rearrangements essential for neuronal development and function .

Therapeutic Potential

The therapeutic applications of this compound are being investigated in various medical conditions:

- Cardiogenic Shock : Due to its potent inotropic effects, there is potential for using this compound in treating cardiogenic shock, where enhanced myocardial contractility is crucial for patient recovery .

- Neurodegenerative Disorders : Given its role in enhancing neuronal signaling, there is interest in exploring its applications in neurodegenerative diseases where cyclic AMP signaling may be disrupted.

Case Study 1: Cardiovascular Effects

A study conducted on anesthetized dogs demonstrated the hemodynamic effects of BTB-cyclic AMP, showing improved cardiac output and systemic vascular resistance. This suggests a promising application for managing acute heart failure scenarios .

Case Study 2: Neurobiology Insights

In experiments with bag cell neurons, the administration of cyclic AMP derivatives led to observable changes in growth cone dynamics, indicating the importance of this pathway in neuronal development. Such findings highlight the potential role of 8-BTB-cAMP in enhancing neuronal repair mechanisms following injury .

Eigenschaften

CAS-Nummer |

56583-64-3 |

|---|---|

Molekularformel |

C21H26N5O6PS |

Molekulargewicht |

507.5 g/mol |

IUPAC-Name |

(4aR,6R,7R,7aS)-6-[8-benzylsulfanyl-6-(butylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C21H26N5O6PS/c1-2-3-9-22-18-15-19(24-12-23-18)26(21(25-15)34-11-13-7-5-4-6-8-13)20-16(27)17-14(31-20)10-30-33(28,29)32-17/h4-8,12,14,16-17,20,27H,2-3,9-11H2,1H3,(H,28,29)(H,22,23,24)/t14-,16-,17-,20-/m1/s1 |

InChI-Schlüssel |

MICKDWYYAMYGKT-WVSUBDOOSA-N |

SMILES |

CCCCNC1=C2C(=NC=N1)N(C(=N2)SCC3=CC=CC=C3)C4C(C5C(O4)COP(=O)(O5)O)O |

Isomerische SMILES |

CCCCNC1=C2C(=NC=N1)N(C(=N2)SCC3=CC=CC=C3)[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=O)(O5)O)O |

Kanonische SMILES |

CCCCNC1=C2C(=NC=N1)N(C(=N2)SCC3=CC=CC=C3)C4C(C5C(O4)COP(=O)(O5)O)O |

Synonyme |

8-benzylthio-N(6)-n-butyladenosine cyclic-3,5'-monophosphate 8-benzylthio-N-butyl cyclic AMP 8-BTBCA N(6)-n-butyl-8-BTCAMP |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.